molecular formula C8H11BrN2OS B7529843 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea

1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea

Cat. No. B7529843
M. Wt: 263.16 g/mol
InChI Key: LOVOBYBYZUNDRH-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea, also known as BML-210, is a synthetic compound with potential therapeutic applications. The compound belongs to the class of urea derivatives and has shown promising results in scientific research.

Mechanism of Action

1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea exerts its therapeutic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in the development of various diseases, including cancer and arthritis. By inhibiting COX-2 activity, 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been shown to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has several advantages as a research tool. The compound is relatively easy to synthesize and has shown promising results in preclinical studies. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.

Future Directions

There are several potential future directions for research involving 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. Another potential direction is the investigation of the compound's anti-cancer properties in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea in humans.

Synthesis Methods

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea involves the reaction of 1,3-dimethylurea with 4-bromothiophen-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction followed by a cyclization step, resulting in the formation of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c1-10-8(12)11(2)4-7-3-6(9)5-13-7/h3,5H,4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOBYBYZUNDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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